molecular formula C18H13FN2O2S2 B12142825 N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Cat. No.: B12142825
M. Wt: 372.4 g/mol
InChI Key: XKUVKYPREYYXEG-GDNBJRDFSA-N
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Description

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a synthetic organic compound with a complex structure that includes a thiazolidinone ring, a fluorobenzylidene group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions. This reaction forms the core thiazolidinone structure.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidinone and 4-fluorobenzaldehyde. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the intermediate product with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, particularly its interactions with enzymes and receptors.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the fluorobenzylidene group can enhance binding affinity to biological targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
  • N-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
  • N-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Uniqueness

The presence of the fluorobenzylidene group in N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and binding affinity. This makes it a unique candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C18H13FN2O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C18H13FN2O2S2/c1-11-2-6-13(7-3-11)16(22)20-21-17(23)15(25-18(21)24)10-12-4-8-14(19)9-5-12/h2-10H,1H3,(H,20,22)/b15-10-

InChI Key

XKUVKYPREYYXEG-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S

Origin of Product

United States

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